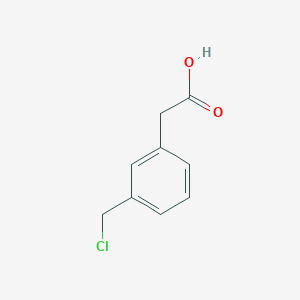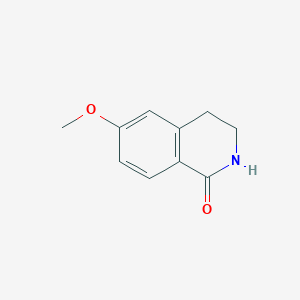
4-Ethylpyrimidine
描述
4-Ethylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The ethyl group is attached to the fourth carbon of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethylpyrimidine can be synthesized through several methods. One common approach involves the reaction of ethylamine with 2,4-dichloropyrimidine under basic conditions. Another method includes the condensation of ethyl acetoacetate with amidines, followed by cyclization.
Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of ethylamine with cyanopyrimidines using a Grignard reagent. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions: 4-Ethylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can convert it into 4-ethyl-1,2,3,6-tetrahydropyrimidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms or the ethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 4-Ethyl-1,2,3,6-tetrahydropyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
4-Ethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and enzyme inhibitors.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 4-ethylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For instance, it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting its effects on cellular proliferation .
相似化合物的比较
Pyrimidine: The parent compound with no ethyl substitution.
2-Ethylpyrimidine: Similar structure but with the ethyl group at the second position.
4-Methylpyrimidine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 4-Ethylpyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group at the fourth position can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other pyrimidine derivatives .
属性
IUPAC Name |
4-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-3-4-7-5-8-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPXZIUQCXEVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451550 | |
| Record name | 4-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30537-73-6 | |
| Record name | 4-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the established synthetic routes for producing 4-ethylpyrimidine?
A1: Two main synthetic approaches for this compound are outlined in the provided research:
- Large-Scale Synthesis: A more efficient, large-scale synthesis involves a two-step process. First, methyl propionyl acetate reacts with formamidine acetate in the presence of sodium methoxide to produce 6-ethyl-4(3H)-pyrimidinone. This intermediate is then treated with phosphorus oxychloride and subsequently undergoes catalytic hydrogenolysis to yield this compound. This method boasts a higher overall yield (41%) compared to the trisformylaminomethane route. [, ]
Q2: Are there alternative synthetic pathways for 2-amino-4-ethylpyrimidine?
A2: While the provided research focuses primarily on this compound, one paper mentions the synthesis of 2-amino-4-ethylpyrimidine. [] Unfortunately, the specific details of this synthetic route are not elaborated on in the abstract. Further investigation into this specific research is required to understand the synthetic approach and its potential advantages or drawbacks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589187.png)


